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Abstract
MU1700 is a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1)

and ALK2.[1] Developed as a bioisosteric analogue of the less selective inhibitor LDN-193189,

MU1700 exhibits a significantly improved kinome-wide selectivity profile, making it a valuable

tool for investigating the biological roles of ALK1 and ALK2 in various physiological and

pathological processes.[2] Its favorable in vivo pharmacokinetics, including exceptional brain

penetrance, further enhance its utility for both in vitro and in vivo studies.[1][2] This guide

provides a comprehensive overview of the chemical structure, properties, and biological activity

of MU1700, including detailed experimental protocols and data presented for ease of

reference.

Chemical Structure and Properties
MU1700 is a furo[3,2-b]pyridine-based compound, designed as a bioisostere of LDN-193189.

[2] This structural modification leads to a markedly improved selectivity profile.[2] A

corresponding negative control compound, MU1700NC, has also been developed.[1]

Table 1: Chemical and Physical Properties of MU1700
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Property Value Reference

Chemical Name

1-(6-(2-hydroxypropan-2-

yl)pyridin-2-yl)-6-((4-(4-

methylpiperazin-1-

yl)phenyl)amino)-2-(prop-2-en-

1-yl)-1,2-dihydro-3H-

pyrazolo[3,4-d]pyrimidin-3-one

PubChem

Molecular Formula C26H22N4O [3]

Molecular Weight 406.489 g/mol [3]

CAS Number 1360905-04-9 [3]

Solubility

Limited aqueous solubility for

the free base; salt form (e.g.,

.2HCl) is recommended for

improved solubility.

[1]

Storage
Recommended long-term

storage at -20 °C.
[1]

Biological Activity and Mechanism of Action
MU1700 is a potent inhibitor of ALK1 and ALK2, which are TGF-β type I receptors.[1] These

kinases are crucial components of the bone morphogenetic protein (BMP) signaling pathway.[2]

Upon ligand binding, ALK1/2 form a complex with TGF-β type II receptors, leading to the

phosphorylation and activation of SMAD proteins (SMAD1/5/8), which then translocate to the

nucleus to regulate gene expression.[1][2] MU1700 exerts its effect by binding to the ATP-

binding pocket of ALK1 and ALK2, thereby blocking their kinase activity and inhibiting the

downstream phosphorylation of SMAD1/5/8.[2]

In Vitro and In Cellulo Potency
MU1700 demonstrates high potency in both biochemical and cell-based assays.[1]

Table 2: In Vitro Inhibitory Activity of MU1700 against ALK Kinases
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Target Kinase IC50 (nM) Reference

ALK1 (ACVRL1) 13 [3][4]

ALK2 (ACVR1) 6 [3][5]

ALK3 (BMPR1A) 497 (NanoBRET) [4]

ALK4 (ACVR1B) > 10,000 (NanoBRET) [4]

ALK5 (TGFBR1) > 10,000 (NanoBRET) [4]

ALK6 (BMPR1B) 88 [2]

Kinome-wide Selectivity
A key advantage of MU1700 is its high selectivity. Kinome-wide screening against 369 protein

kinases at a concentration of 1 µM revealed that MU1700 primarily inhibits ALK1, ALK2, and to

a lesser extent, ALK6, with no other significant off-targets identified.[1][2][4] This represents a

substantial improvement over the more promiscuous profile of LDN-193189.[2]

In Vivo Pharmacokinetics
MU1700 exhibits a favorable pharmacokinetic profile in mice, making it suitable for in vivo

studies.[1][2] A notable feature is its remarkably high brain penetrance.[1][2][3]

Table 3: Pharmacokinetic Parameters of MU1700 in Mice (20 mg/kg, PO)

Parameter Value Reference

Tmax (h) 0.5 [1]

Cmax (ng/mL) 1140 [1]

AUC (0-t) (ng.h/mL) 3210 [1]

AUC (0-inf) (ng.h/mL) 3220 [1]

t1/2 (h) 1.8 [1]

Brain Penetrance Exceptionally high [1][2]
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Experimental Protocols
Kinome-wide Selectivity Screening

Methodology: The selectivity of MU1700 was assessed by kinome-wide screening against a

panel of 369 human protein kinases at a concentration of 1 µM. The residual enzyme activity

was measured to determine the percentage of inhibition.[2]

Provider: Reaction Biology.[2]

Follow-up: Significant off-targets identified in the initial screen were further evaluated in

dose-response titrations to determine their IC50 values.[2]

NanoBRET Target Engagement Assay
Purpose: To confirm the target engagement of MU1700 in intact cells.

Methodology: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay was

used to measure the binding affinity of MU1700 to ALK kinases within living cells. This assay

quantifies the interaction between a NanoLuc-tagged kinase and a fluorescent tracer, which

is displaced by the binding of the inhibitor.[2]

Results: This assay demonstrated that MU1700 effectively penetrates the cell membrane

and binds to ALK1 and ALK2 with high potency in a cellular context.[2]

Western Blot Analysis of SMAD Phosphorylation
Purpose: To assess the functional inhibition of the BMP signaling pathway by MU1700.

Cell Line: HEK293T cells.[2]

Methodology:

Cells were treated with MU1700 or its negative control, MU1700NC.

The ALK2 pathway was activated using BMP9.

Cell lysates were collected and subjected to SDS-PAGE.
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Proteins were transferred to a membrane and probed with antibodies specific for

phosphorylated SMAD1/5/8 and total SMAD1/5/8.

The levels of phosphorylated SMADs were quantified to determine the inhibitory effect of

MU1700.[2]

Visualizations
Signaling Pathway of ALK1/2 Inhibition by MU1700
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Caption: MU1700 inhibits the BMP signaling pathway by blocking ALK1/2-mediated

phosphorylation of SMAD1/5/8.

Experimental Workflow for Assessing MU1700 Activity
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Caption: A general workflow for the characterization of MU1700's biological activity.

Conclusion
MU1700 is a highly selective and potent inhibitor of ALK1 and ALK2, representing a significant

advancement over previous chemical probes. Its well-characterized in vitro and in vivo

properties, including high brain penetrance, make it an invaluable tool for elucidating the roles

of ALK1/2 in health and disease. The availability of a structurally similar negative control,

MU1700NC, further strengthens its utility for rigorous experimental design. Researchers are

encouraged to utilize MU1700 at concentrations up to 1 µM in cellular assays to minimize

potential off-target effects and ensure reliable data.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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